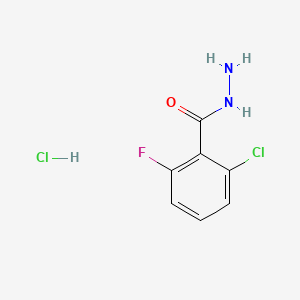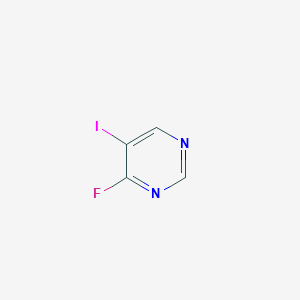
4-Fluoro-5-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach is the Suzuki-Miyaura coupling reaction, where 4-fluoropyrimidine is coupled with an iodinated boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Substituted Pyrimidines: Various functionalized pyrimidines with different substituents at the 4- and 5-positions.
Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, by forming a covalent complex with the enzyme and its cofactor . This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromo-2-iodopyrimidine: A useful intermediate in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C4H2FIN2 |
|---|---|
Molekulargewicht |
223.97 g/mol |
IUPAC-Name |
4-fluoro-5-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-4-3(6)1-7-2-8-4/h1-2H |
InChI-Schlüssel |
CYKVGJUBFRLTNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
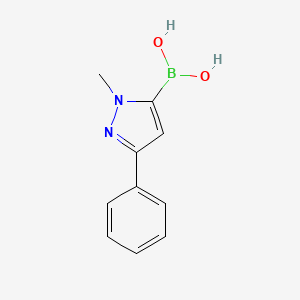
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

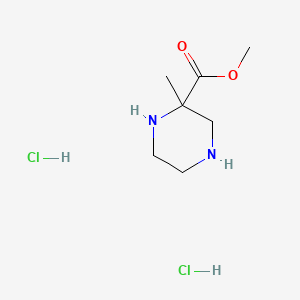
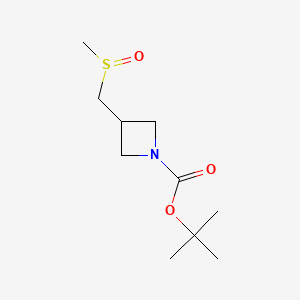
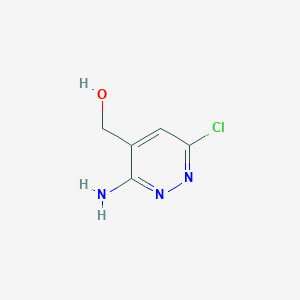

![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
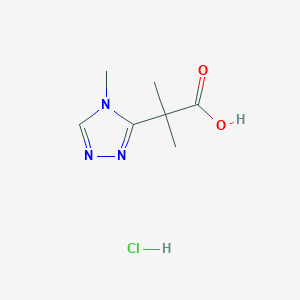
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

